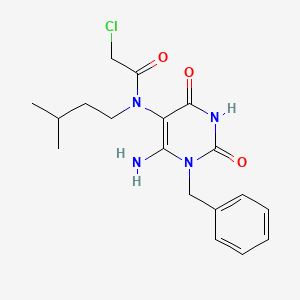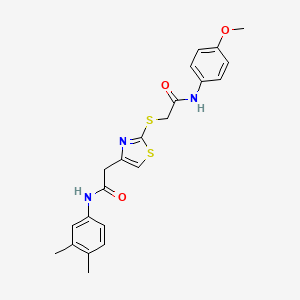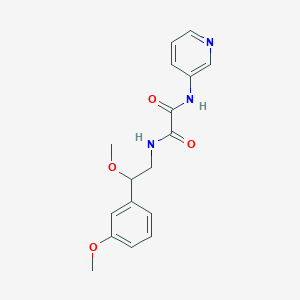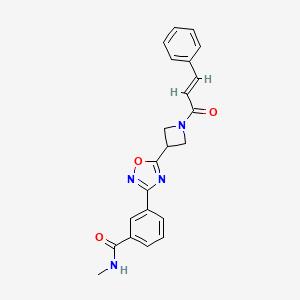![molecular formula C28H29NO6 B2934085 ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate CAS No. 370583-41-8](/img/structure/B2934085.png)
ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this one are typically organic molecules that may have potential applications in fields like medicinal chemistry due to their complex structures and functional groups .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For example, a similar compound was synthesized through multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific functional groups present in the molecule. For example, the presence of an oxazine ring might make the compound reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Novel Synthesis Approaches
Research has focused on synthesizing structurally complex heterocycles, such as naphthyridines and naphthoquinone scaffolds, which are related to the compound of interest. For example, a novel protocol for synthesizing 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones through one-pot condensation highlights the potential for creating biologically active molecules using green methodologies (Gupta, Khanna, & Khurana, 2016).
Chemical Reactivity and Mechanistic Insights
Studies also delve into the reactivity of related compounds, providing a foundation for understanding the chemical behavior and potential transformations of the target molecule. For instance, reactions involving carbenoids and chromone-2-carboxylic esters explore cyclopropanation and novel ring system formations, offering insights into synthetic routes that may be applicable to similar compounds (Dicker, Shipman, & Suschitzky, 1984).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial and Antioxidant Activities: Research on derivatives of naphtho[2,1-b]furan compounds has demonstrated significant antimicrobial and antioxidant activities. This suggests that structurally similar compounds could also possess valuable biological properties. For example, 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides have been studied for their antimicrobial and antioxidant activities, highlighting the therapeutic potential of these molecular frameworks (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on such compounds could include further exploration of their potential applications in fields like medicinal chemistry, materials science, and chemical biology. This could involve studying their biological activity, optimizing their synthesis, or investigating their physical and chemical properties .
properties
IUPAC Name |
ethyl 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-5-33-28(30)24-17(2)35-27-20-9-7-6-8-19(20)26-21(25(24)27)15-29(16-34-26)13-12-18-10-11-22(31-3)23(14-18)32-4/h6-11,14H,5,12-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXBEIPOSIDRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCC5=CC(=C(C=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)

![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)



![example 71 [US20090306039]](/img/structure/B2934020.png)
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)
![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)